molecular formula C8H15Cl2N3 B6217449 1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride CAS No. 2742660-71-3

1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride

Cat. No.: B6217449
CAS No.: 2742660-71-3
M. Wt: 224.1
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Description

1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride is a chemical compound that features a pyrrolidine ring and an imidazole ring. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyrrolidine and imidazole rings in its structure makes it a versatile scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride typically involves the construction of the pyrrolidine and imidazole rings followed by their functionalization. One common approach is to start with the synthesis of the pyrrolidine ring through cyclization reactions involving appropriate precursors. The imidazole ring can be synthesized using methods such as the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency. This method allows for rapid heating and can significantly reduce reaction times. Additionally, the use of continuous flow reactors can improve the scalability of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the targets being investigated.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride: Similar structure but with a pyrazole ring instead of an imidazole ring.

    1-methyl-5-(pyrrolidin-3-yl)-1H-pyrrole hydrochloride: Contains a pyrrole ring instead of an imidazole ring.

Uniqueness

1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride is unique due to the presence of both pyrrolidine and imidazole rings, which confer distinct chemical and biological properties. The combination of these rings allows for diverse interactions with biological targets, making it a valuable scaffold in drug discovery and development.

Properties

CAS No.

2742660-71-3

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.1

Purity

95

Origin of Product

United States

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